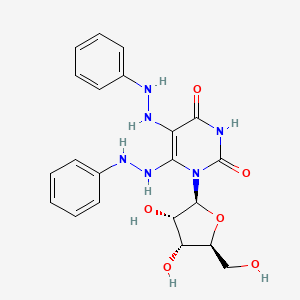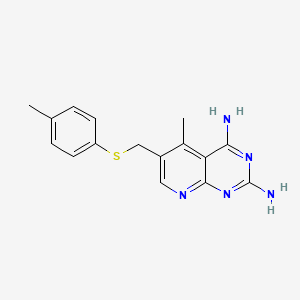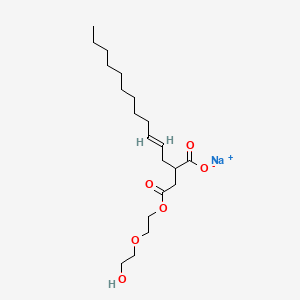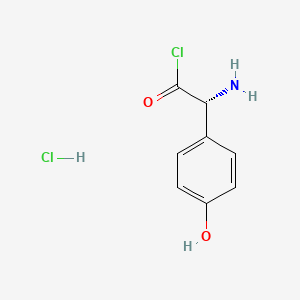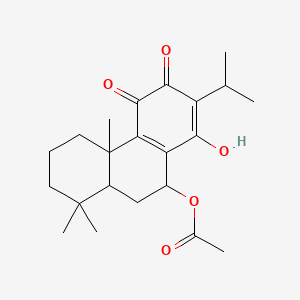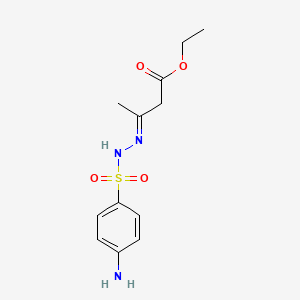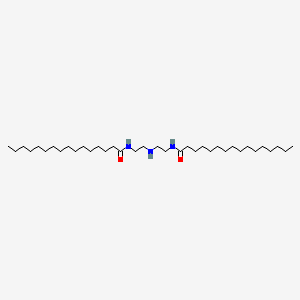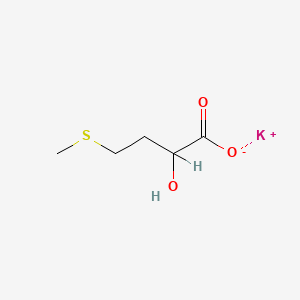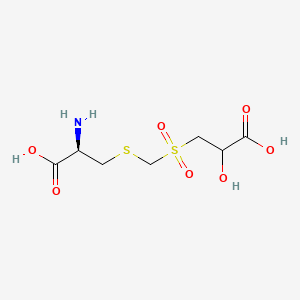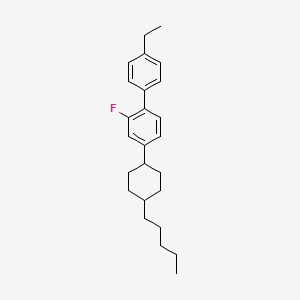
trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, a fluoro group, and a pentylcyclohexyl group attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group can be attached through a Grignard reaction using pentylmagnesium bromide and a cyclohexyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and pentylcyclohexyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoro group using reagents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential interactions with biological macromolecules.
- Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine:
- Explored for its potential use as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of advanced materials, such as liquid crystals.
- Studied for its potential use in the production of high-performance polymers.
Mecanismo De Acción
The mechanism of action of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interactions with specific molecular targets. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Membrane Interaction: Due to its amphiphilic nature, the compound can interact with cell membranes, potentially altering their properties.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
4’-Ethyl-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the fluoro group, which may affect its reactivity and applications.
2-Fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl: Lacks the ethyl group, which may influence its physical and chemical properties.
4’-Ethyl-2-fluoro-1,1’-biphenyl: Lacks the pentylcyclohexyl group, which may impact its interactions with biological systems.
Uniqueness:
- The presence of both the fluoro and ethyl groups, along with the pentylcyclohexyl group, makes trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl unique in terms of its structural features and potential applications. The combination of these groups can influence the compound’s reactivity, physical properties, and interactions with biological systems.
Propiedades
Número CAS |
83171-55-5 |
|---|---|
Fórmula molecular |
C25H33F |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3 |
Clave InChI |
QVFBANOSNYADEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


